molecular formula C15H14N6O3S B2456758 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903151-50-7

2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2456758
CAS No.: 1903151-50-7
M. Wt: 358.38
InChI Key: IXSAGZPDVGWRSX-UHFFFAOYSA-N
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Description

2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H14N6O3S and its molecular weight is 358.38. The purity is usually 95%.
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Biological Activity

The compound 2-(2-oxooxazolidin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide (CAS Number: 1903151-50-7) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N6O3SC_{15}H_{14}N_{6}O_{3}S with a molecular weight of 358.4 g/mol. The structure features an oxazolidinone ring and a triazolo-pyridazine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1903151-50-7
Molecular FormulaC15_{15}H14_{14}N6_{6}O3_{3}S
Molecular Weight358.4 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For example, compounds similar to the one in focus have shown significant inhibitory effects against c-Met kinase, which is often overexpressed in various cancers. In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Notably, compound 12e from a related study showed IC50_{50} values of 1.06 ± 0.16 μM (A549), 1.23 ± 0.18 μM (MCF-7), and 2.73 ± 0.33 μM (HeLa), indicating potent anticancer properties .

The mechanism through which these compounds exert their effects includes:

  • Inhibition of Kinases : The compound targets c-Met kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Induction of Apoptosis : Studies indicate that these compounds can induce late apoptosis in cancer cells, particularly affecting the cell cycle by causing G0/G1 phase arrest .

Case Studies

  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against multiple cancer cell lines using the MTT assay. The results indicated that most compounds displayed moderate to high cytotoxicity, with some achieving IC50_{50} values below 5 μM .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that modifications to the thiophene and triazole moieties significantly influenced biological activity. This emphasizes the importance of structural optimization in developing more effective anticancer agents .

Properties

IUPAC Name

2-(2-oxo-1,3-oxazolidin-3-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c22-14(9-20-5-6-24-15(20)23)16-8-13-18-17-12-4-3-10(19-21(12)13)11-2-1-7-25-11/h1-4,7H,5-6,8-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSAGZPDVGWRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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